1H-Purine-2,6-dione,3,9-dihydro-1,3-dipropyl-
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Overview
Description
1H-Purine-2,6-dione,3,9-dihydro-1,3-dipropyl- is a chemical compound belonging to the purine family. It is structurally characterized by a purine ring system with specific substitutions at the 1, 3, and 9 positions. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione,3,9-dihydro-1,3-dipropyl- typically involves the alkylation of the purine ring. One common method includes the reaction of a purine precursor with propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Purine-2,6-dione,3,9-dihydro-1,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the propyl groups can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like K2CO3.
Major Products:
Oxidation: Formation of purine-2,6-dione derivatives with additional oxygen functionalities.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different alkyl or aryl groups.
Scientific Research Applications
1H-Purine-2,6-dione,3,9-dihydro-1,3-dipropyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and as a probe for enzyme activity.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
1H-Purine-2,6-dione,3,9-dihydro-1,3-dipropyl- can be compared with other similar compounds in the purine family:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Uniqueness: 1H-Purine-2,6-dione,3,9-dihydro-1,3-dipropyl- is unique due to its specific propyl substitutions, which confer distinct chemical and biological properties compared to other purine derivatives.
Comparison with Similar Compounds
- Caffeine
- Theobromine
- Theophylline
Properties
Molecular Formula |
C11H18N4O2 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1,3-dipropyl-5,7-dihydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C11H18N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7-9H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
LCRRMBMUBNOQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2C(C(=O)N(C1=O)CCC)NC=N2 |
Origin of Product |
United States |
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